3-氯-N-乙基-2-甲基苯胺

描述

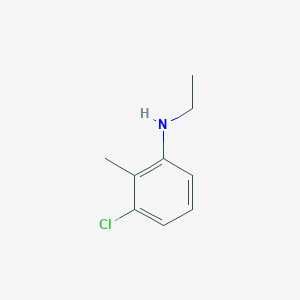

“3-chloro-N-ethyl-2-methylaniline” is a chemical compound that belongs to the family of aniline derivatives. It has a CAS Number of 75746-96-2 and a molecular weight of 169.65 . The IUPAC name for this compound is 3-chloro-N-ethyl-2-methylaniline .

Synthesis Analysis

The synthesis of “3-chloro-N-ethyl-2-methylaniline” involves dissolving ammonium polysulfide in ethyl alcohol, adding dimethylformamide, uniformly stirring, then adding 2-chloro-6-nitrotoluene and ammonium sulfate. The mixture is stirred and reacted for 12-20 hours at a temperature of 110-140°C. The organic phase is then separated, washed with water to be neutral, and distilled and fractionated to obtain 3-chloro-2-methylaniline .

Molecular Structure Analysis

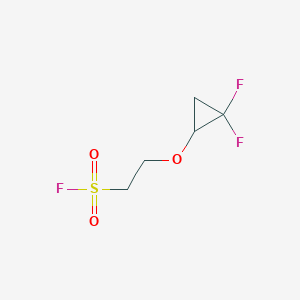

The molecular structure of “3-chloro-N-ethyl-2-methylaniline” can be represented by the InChI code 1S/C9H12ClN/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 . This indicates that the compound consists of 9 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom.

Physical And Chemical Properties Analysis

“3-chloro-N-ethyl-2-methylaniline” is a liquid at room temperature . The compound’s refractive index is n20/D 1.588 (lit.) . Its boiling point and melting point are not specified in the search results.

科学研究应用

Electrochemistry

3-chloro-N-ethyl-2-methylaniline can be employed in the field of electrochemistry. It serves as both an electrode material and an electrolyte additive. Researchers explore its behavior in various electrochemical systems, including batteries and sensors. The compound’s redox properties and stability make it valuable for energy storage and sensing applications .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block. Researchers utilize it to create more complex molecules. For instance:

安全和危害

“3-chloro-N-ethyl-2-methylaniline” is considered hazardous. It is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation . It also causes severe skin burns and eye damage . The compound is classified as Acute Tox. 4 Oral, Resp. Sens. 1, and Skin Corr. 1B according to the 2012 OSHA Hazard Communication Standard .

作用机制

Target of Action

3-Chloro-N-ethyl-2-methylaniline is a chemical compound that has been used in various applications, including as an intermediate in the synthesis of dyes and pesticides . .

Mode of Action

As a secondary amine, it has the potential to undergo various chemical reactions, such as C3 borylation in the presence of an iridium catalyst . More research is needed to fully understand its interactions with biological targets.

Pharmacokinetics

Given its chemical structure, it is likely to be lipophilic (logp: 24 ), which could influence its absorption and distribution within the body.

Result of Action

Safety data indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It may also cause damage to organs through prolonged or repeated exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-N-ethyl-2-methylaniline. For instance, its stability could be affected by exposure to light and heat . Furthermore, its efficacy and safety could be influenced by the specific conditions of its use, including the presence of other chemicals and the physiological state of the organism.

属性

IUPAC Name |

3-chloro-N-ethyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWPVOYFHBRRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=CC=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2402609.png)

![2-[(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2402611.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2402613.png)

![3-[2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2402615.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2402616.png)

![2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2402617.png)

![4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol](/img/structure/B2402618.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2402623.png)

![3-ethyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402625.png)

![N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2402626.png)